Cas no 2248359-06-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate Chemical and Physical Properties
Names and Identifiers
-
- 2248359-06-8
- EN300-6520577
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate
-
- Inchi: 1S/C19H17N3O5/c1-11-5-4-6-12(9-11)15(21-19(20)26)10-16(23)27-22-17(24)13-7-2-3-8-14(13)18(22)25/h2-9,15H,10H2,1H3,(H3,20,21,26)
- InChI Key: SDKOLHAHDRRVBQ-UHFFFAOYSA-N
- SMILES: O(C(CC(C1C=CC=C(C)C=1)NC(N)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
Computed Properties
- Exact Mass: 367.11682065g/mol
- Monoisotopic Mass: 367.11682065g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 599
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 119Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6520577-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate |
2248359-06-8 | 95.0% | 0.05g |
$443.0 | 2025-03-14 | |
| Enamine | EN300-6520577-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate |
2248359-06-8 | 95.0% | 0.1g |
$464.0 | 2025-03-14 | |
| Enamine | EN300-6520577-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate |
2248359-06-8 | 95.0% | 0.25g |
$485.0 | 2025-03-14 | |
| Enamine | EN300-6520577-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate |
2248359-06-8 | 95.0% | 0.5g |
$507.0 | 2025-03-14 | |
| Enamine | EN300-6520577-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate |
2248359-06-8 | 95.0% | 1.0g |
$528.0 | 2025-03-14 | |
| Enamine | EN300-6520577-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate |
2248359-06-8 | 95.0% | 2.5g |
$1034.0 | 2025-03-14 | |
| Enamine | EN300-6520577-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate |
2248359-06-8 | 95.0% | 5.0g |
$1530.0 | 2025-03-14 | |
| Enamine | EN300-6520577-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate |
2248359-06-8 | 95.0% | 10.0g |
$2269.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate Related Literature
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate (CAS No. 2248359-06-8)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate (CAS No. 2248359-06-8) is a highly specialized organic molecule with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a 1,3-dioxo-2,3-dihydro-1H-isoindole core and a 3-(carbamoylamino)-3-(3-methylphenyl)propanoate side chain, makes it a subject of interest for researchers exploring novel drug candidates and bioactive compounds. This article delves into its properties, applications, and relevance in contemporary scientific discourse.
One of the most frequently searched topics in the field of organic chemistry is the role of isoindole derivatives in drug development. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety in this compound is particularly noteworthy due to its presence in several pharmacologically active molecules. Researchers often inquire about its stability, reactivity, and potential as a building block for more complex structures. The 3-(carbamoylamino)-3-(3-methylphenyl)propanoate segment further enhances its versatility, enabling interactions with biological targets such as enzymes and receptors.
In recent years, the demand for custom synthesis and high-purity intermediates has surged, driven by advancements in precision medicine and personalized therapeutics. CAS No. 2248359-06-8 aligns with this trend, as its structural complexity allows for tailored modifications to meet specific research needs. Laboratories and pharmaceutical companies frequently search for reliable suppliers of this compound, emphasizing the importance of quality control and analytical validation in its production.
Another hot topic in the scientific community is the exploration of sustainable synthesis routes for complex organic molecules. The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate can be optimized using green chemistry principles, such as catalytic methods and solvent-free reactions. This approach not only reduces environmental impact but also improves cost-efficiency, addressing a common concern among industrial researchers.
The compound's potential applications extend to bioconjugation and proteomics, where its reactive groups can be utilized for labeling and cross-linking biomolecules. This has sparked interest among scientists working on diagnostic tools and therapeutic agents, as it offers a pathway to develop more effective and targeted treatments. Searches related to bioconjugation techniques and protein modification often highlight the need for compounds like CAS No. 2248359-06-8.
From a regulatory perspective, the compound's safety profile and compatibility with biological systems are critical considerations. While it is not classified as a hazardous material, thorough toxicological studies are essential to ensure its safe use in research settings. This aligns with the growing emphasis on responsible research practices and ethical sourcing of chemical reagents.
In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate (CAS No. 2248359-06-8) represents a promising candidate for diverse scientific applications. Its structural features, combined with the evolving needs of the research community, position it as a valuable tool in the pursuit of innovative solutions for healthcare and biotechnology. As interest in customized molecular design and sustainable chemistry continues to grow, this compound is likely to remain a focal point of advanced research and development.
2248359-06-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(carbamoylamino)-3-(3-methylphenyl)propanoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)